molecular formula C20H21N3OS B2804243 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea CAS No. 1448030-85-0

1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea

Katalognummer: B2804243
CAS-Nummer: 1448030-85-0
Molekulargewicht: 351.47
InChI-Schlüssel: NJKCIRIOTNJYRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea is a novel synthetic compound designed for research purposes, featuring a core structure that integrates thiazole and urea pharmacophores. This specific molecular architecture is of significant interest in medicinal chemistry, as analogous compounds have demonstrated potential in various biochemical pathways. Thiazole-urea-based small molecules are frequently investigated as multi-target directed ligands (MTDLs) for complex diseases . Related structures have shown promise as inhibitors of tubulin polymerization, a key mechanism for developing antiproliferative agents . Furthermore, the urea moiety is a critical functional group in many kinase inhibitors and is known for its ability to form key hydrogen bonds with biological targets, thereby influencing potency and selectivity . This compound is provided exclusively to facilitate in vitro studies aimed at elucidating new mechanisms of action and exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns.

Eigenschaften

IUPAC Name

1-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-8-4-6-10-16(13)19-22-15(3)18(25-19)12-21-20(24)23-17-11-7-5-9-14(17)2/h4-11H,12H2,1-3H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKCIRIOTNJYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the methyl and o-tolyl groups at the appropriate positions.

    Urea Formation: The final step involves the reaction of the substituted thiazole with an isocyanate derivative to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to accelerate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with sodium borohydride can produce thiazolidines.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea have been shown to inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. For instance, studies have demonstrated that these compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

Antimicrobial Activity

Thiazole derivatives also possess antimicrobial properties. The compound has been tested against several bacterial strains, showing effective inhibition of growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Compounds like this compound have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various thiazole derivatives, including this compound). The results indicated that this compound exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

In another investigation published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial activity of thiazole derivatives against resistant strains of Staphylococcus aureus. The study found that this compound demonstrated potent inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Effects

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Weight CAS Number Key References
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea Thiazole + urea R1: 4-methyl; R2: o-tolyl; R3: o-tolyl 407.5 g/mol 1421584-73-7
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea Thiazole + urea R1: 4-methyl; R2: thiophen-2-yl; R3: o-tolyl 409.5 g/mol 1421584-73-7*
1-(4-(2-Butyl-2H-tetrazol-5-yl)phenyl)-3-(o-tolyl)urea Tetrazole + urea R1: butyl; R2: phenyl; R3: o-tolyl 353.4 g/mol Not reported
3-{[3-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea Imidazothiazole + urea R1: 4-bromophenyl; R2: cyanophenyl 440.3 g/mol Not reported
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea Thiadiazole + urea R1: 4-methylbenzoyl; R2: pyridyl 364.4 g/mol Not reported

Notes:

  • Replacement of the thiazole with tetrazole (third entry) introduces a more polar scaffold, which may enhance aqueous solubility but reduce target affinity .

Physicochemical Properties

  • Solubility : The target compound’s logP (~3.5, estimated) suggests moderate lipophilicity, favorable for oral bioavailability. Thiophene analogues may exhibit lower logP due to sulfur’s polarity .
  • Stability : Urea bonds are susceptible to hydrolysis under acidic conditions, but methyl-thiazole substitution could stabilize the scaffold compared to imidazothiazole derivatives .

Biologische Aktivität

1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea is a synthetic compound belonging to the thiazole derivative class, noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with methyl and o-tolyl groups, linked to a urea moiety. Its molecular formula is C17H18N2SC_{17}H_{18}N_2S, and it has a molecular weight of 286.40 g/mol. The thiazole group is significant for its biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzymatic activity, leading to various physiological effects. The compound has been investigated for its potential as an enzyme inhibitor, particularly against urease and xanthine oxidase.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Urease Inhibition

Urease is an enzyme linked to several pathological conditions, including urinary tract infections and kidney stones. This compound has been evaluated for its urease inhibitory activity. Studies report IC50 values indicating effective inhibition compared to standard urease inhibitors:

CompoundIC50 (µM)
This compound0.005 ± 0.001
Thiourea (standard)4.745 ± 0.054

These results suggest that the compound is significantly more effective than traditional inhibitors, making it a candidate for further therapeutic exploration .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties using DPPH radical scavenging assays. It demonstrated substantial free radical scavenging ability, comparable to that of standard antioxidants like Vitamin C:

CompoundDPPH Scavenging Activity (%)
This compound78% at 100 µg/mL
Vitamin C (standard)85% at 100 µg/mL

This antioxidant capacity may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the antitumor efficacy of various thiazole derivatives, including the target compound, against multiple cancer cell lines (e.g., PC-3 prostate cancer, MDA-MB-435 breast cancer). The results indicated promising cytotoxic effects with GI50 values ranging from 15 µM to 30 µM across different cell lines .
  • Xanthine Oxidase Inhibition : In another study focusing on enzyme inhibitors for gout treatment, derivatives similar to this compound were synthesized and tested for xanthine oxidase inhibition, showing IC50 values below 10 nM for several analogs .

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and reaction conditions for synthesizing 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea? A: The synthesis typically involves:

  • Step 1: Formation of the thiazole intermediate via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Alkylation of the thiazole nitrogen using a methylating agent (e.g., methyl iodide) in the presence of a base .
  • Step 3: Coupling with o-tolyl isocyanate to introduce the urea moiety, requiring anhydrous solvents (e.g., THF) and controlled temperatures (60–80°C) .
    Optimization Tips: Adjust solvent polarity (DMF vs. THF) to improve yield, and monitor reaction progress via TLC or HPLC .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the molecular structure of this compound? A: Use a combination of:

  • X-ray crystallography for absolute configuration determination (employ SHELX for refinement ).
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the o-tolyl and thiazole methyl groups .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Initial Biological Activity Screening

Q: How can researchers design assays to evaluate this compound’s biological activity? A:

  • Target-Based Assays: Test enzyme inhibition (e.g., kinases) using fluorescence-based or calorimetric methods .
  • Cell-Based Assays: Screen cytotoxicity against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values with structurally similar urea derivatives .
  • Microbiological Testing: Assess antimicrobial activity via disk diffusion or broth microdilution against Gram-positive/negative bacteria .

Advanced Challenges in Crystallography

Q: What crystallographic challenges arise when resolving this compound’s structure, and how can they be addressed? A:

  • Twinned Crystals: Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
  • Disorder in o-Tolyl Groups: Apply restraints (e.g., SIMU/DELU) to model positional disorder .
  • Weak Diffraction: Optimize crystal growth using vapor diffusion with PEG-based precipitants .

Data Contradiction in Substituent Effects

Q: How should researchers interpret conflicting data on substituent impacts for analogous urea derivatives? A:

  • Electronic vs. Steric Effects: Compare substituent Hammett σ values (e.g., electron-withdrawing groups on thiazole vs. electron-donating groups on urea) to rationalize activity trends .
  • Control Experiments: Synthesize derivatives with single substituent modifications (e.g., replacing o-tolyl with p-tolyl) to isolate effects .

Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for SAR studies on this compound’s derivatives? A:

  • Bioisosteric Replacement: Substitute the thiazole ring with oxadiazole or triazole to probe binding pocket compatibility .
  • Side-Chain Elongation: Introduce alkyl spacers between the thiazole and urea moieties to assess flexibility requirements .
  • Quantitative SAR (QSAR): Use computational models (e.g., CoMFA) to correlate substituent properties with biological activity .

Computational Modeling for Target Identification

Q: How can molecular docking guide mechanistic studies of this compound? A:

  • Target Selection: Prioritize proteins with urea-binding pockets (e.g., carbonic anhydrase, kinases) using databases like PDB .
  • Docking Workflow: Perform flexible ligand docking (AutoDock Vina) with explicit solvation, followed by MD simulations to validate binding stability .

Analytical Method Development

Q: How to develop a robust HPLC/LC-MS method for quantifying this compound in biological matrices? A:

  • Column Selection: Use a C18 column with 3.5 µm particles for high resolution .
  • Mobile Phase: Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate metabolites .
  • Mass Detection: Employ ESI+ mode for ionization and monitor [M+H]⁺ ions with MRM transitions .

Reaction Mechanism Elucidation

Q: What experimental approaches clarify the mechanism of urea bond formation in this compound’s synthesis? A:

  • Isotopic Labeling: Use ¹⁵N-labeled isocyanates to track urea nitrogen origins via NMR .
  • Kinetic Studies: Perform time-resolved IR spectroscopy to detect intermediate isocyanate-thiazole adducts .

Toxicity Profiling and Safety

Q: What in vitro assays are recommended for preliminary toxicity assessment? A:

  • Hepatotoxicity: Use HepG2 cells with ALT/AST release assays .
  • Genotoxicity: Conduct Ames test or comet assay to detect DNA damage .
  • Cardiotoxicity: Screen hERG channel inhibition via patch-clamp electrophysiology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.